Cas no 65461-92-9 (2-isocyanatoacetic acid)

2-Isocyanatoacetic acid is a reactive organic compound characterized by the presence of both an isocyanate (–NCO) and a carboxylic acid (–COOH) functional group. This bifunctional nature enables its use as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles, polymers, and peptide conjugates. The isocyanate group facilitates nucleophilic addition reactions, while the carboxylic acid allows for further derivatization or coupling. Its reactivity makes it valuable in crosslinking applications and the development of specialty materials. Proper handling is essential due to the potential sensitivity of the isocyanate moiety to moisture and its irritant properties. The compound is typically employed under controlled conditions in research and industrial settings.
2-isocyanatoacetic acid structure
2-isocyanatoacetic acid structure
Product Name:2-isocyanatoacetic acid
CAS No:65461-92-9
MF:C3H3NO3
MW:101.060820817947
CID:3346595
PubChem ID:21886416
Update Time:2025-10-30

2-isocyanatoacetic acid Chemical and Physical Properties

Names and Identifiers

    • ACETIC ACID, ISOCYANATO-
    • 2-isocyanatoacetic acid
    • carboxymethylisocyanate
    • 65461-92-9
    • DTXSID001313709
    • EN300-142716
    • AKOS006378241
    • carbonylglycine
    • SCHEMBL705439
    • YSTZOIZIUXECPH-UHFFFAOYSA-N
    • Inchi: 1S/C3H3NO3/c5-2-4-1-3(6)7/h1H2,(H,6,7)
    • InChI Key: YSTZOIZIUXECPH-UHFFFAOYSA-N
    • SMILES: OC(CN=C=O)=O

Computed Properties

  • Exact Mass: 101.011292958Da
  • Monoisotopic Mass: 101.011292958Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 66.7Ų

2-isocyanatoacetic acid Pricemore >>

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2-isocyanatoacetic acid Related Literature

Additional information on 2-isocyanatoacetic acid

2-Isocyanatoacetic Acid (CAS No. 65461-92-9): A Versatile Building Block in Chemical Synthesis and Biomedical Applications

2-Isocyanatoacetic acid, with the chemical formula C3H3NO2, is a critical intermediate in the development of functional materials and pharmaceutical compounds. Its molecular structure features a carboxylic acid group and a isocyanate group, making it a unique reagent for cross-linking and conjugation reactions. The CAS No. 65461-92-9 identifier ensures precise identification of this compound, which is widely used in synthetic chemistry and biomedical research. Recent studies have highlighted its role in creating carbamate derivatives and polyurethane-based materials, which are essential for advanced drug delivery systems and tissue engineering.

The 2-isocyanatoacetic acid molecule exhibits high reactivity due to the electrophilic nature of the isocyanate group. This functional group can react with nucleophiles such as amines, alcohols, and thiols to form stable covalent bonds. In pharmaceutical development, this reactivity enables the synthesis of prodrugs and targeted drug delivery agents. A 2023 study published in Advanced Materials demonstrated the use of 2-isocyanatoacetic acid in the creation of stimuli-responsive hydrogels for controlled drug release, showcasing its potential in smart biomaterials.

Recent advancements in nanotechnology have further expanded the applications of 2-isocyanatoacetic acid. Researchers at the University of Tokyo (2024) utilized this compound to functionalize nanoparticles for enhanced targeting of cancer cells. The isocyanate group was used to conjugate antibody fragments, improving the specificity of therapeutic agents. This application highlights the compound's role in precision medicine and targeted therapy.

In the field of biomaterials engineering, 2-isocyanatoacetic acid has been employed to develop biocompatible coatings for medical devices. A 2023 review in Biomaterials Science discussed its use in creating surface-functionalized implants that reduce bacterial adhesion and promote cell integration. The carboxylic acid group provides additional functionalities, such as electrostatic interactions, which are crucial for cell adhesion and protein immobilization.

Environmental and safety considerations are also critical in the application of 2-isocyanatoacetic acid. While the compound is not classified as a hazardous chemical under standard regulations, proper handling is necessary to prevent exposure. Recent guidelines from the European Chemicals Agency (ECHA) emphasize the importance of ventilation and personal protective equipment (PPE) during its synthesis and use. These measures ensure compliance with REACH regulations and OSHA standards.

The synthetic versatility of 2-isocyanatoacetic acid has led to its incorporation in green chemistry initiatives. A 2024 study in Green Chemistry explored its use in solvent-free reactions and atom-efficient processes, reducing waste and energy consumption. This aligns with global efforts to sustainable chemical manufacturing and reduce environmental impact.

In biomedical research, 2-isocyanatoacetic acid has shown promise in regenerative medicine. Scientists at MIT (2023) utilized this compound to create 3D-printed scaffolds for cartilage tissue engineering. The isocyanate group enabled the cross-linking of polymeric matrices, enhancing the mechanical strength and biocompatibility of the scaffolds. This application underscores the compound's potential in stem cell research and organ regeneration.

Furthermore, 2-isocyanatoacetic acid has been studied for its role in drug conjugation and antibody-drug conjugates (ADCs). A 2024 paper in Journal of Medicinal Chemistry described its use in linking small molecule drugs to monoclonal antibodies, improving the therapeutic index of cancer treatments. The carboxylic acid group allows for site-specific conjugation, minimizing off-target effects and enhancing drug stability.

The electrochemical properties of 2-isocyanatoacetic acid have also attracted attention in energy storage applications. Researchers at Stanford University (2023) investigated its use in solid-state batteries, where the isocyanate group was employed to modify electrolyte interfaces. This modification improved the ion conductivity and cycle stability of the battery, demonstrating the compound's potential in next-generation energy systems.

In conclusion, 2-isocyanatoacetic acid (CAS No. 65461-92-9) is a multifunctional compound with diverse applications in pharmaceuticals, biomaterials, and nanotechnology. Its unique chemical structure and reactivity make it a valuable reagent in the development of advanced materials and targeted therapies. Ongoing research continues to uncover new applications, solidifying its role in innovative scientific advancements.

For further information on the synthesis, characterization, and applications of 2-isocyanatoacetic acid, refer to recent publications in Chemical Reviews, Advanced Drug Delivery Reviews, and ACS Applied Materials & Interfaces. These resources provide comprehensive insights into the compound's properties and potential.

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